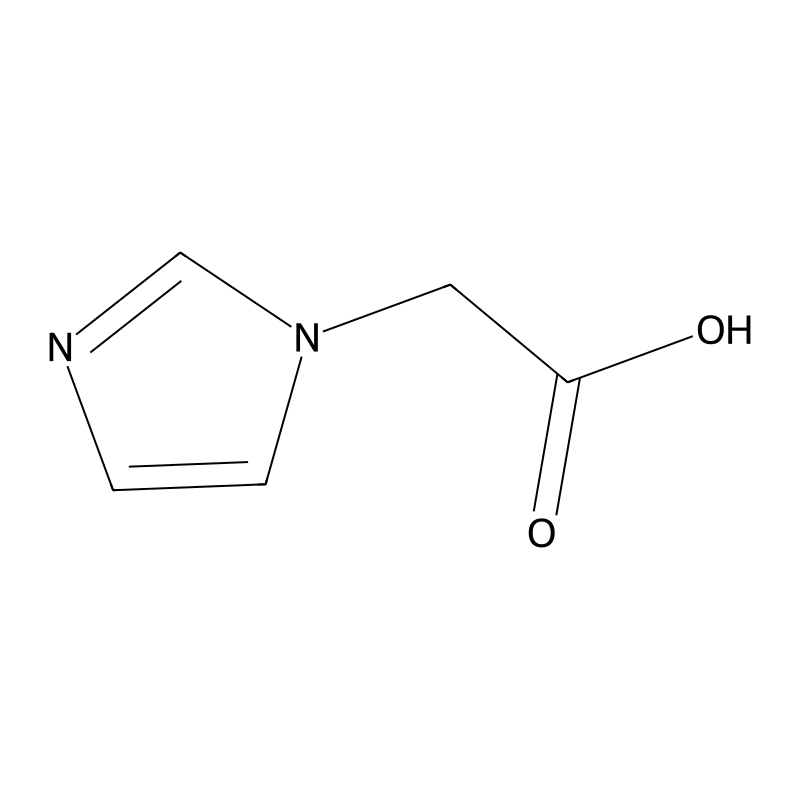

Imidazol-1-yl-acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

As a Metabolite:

-(1H-Imidazol-1-Yl)Acetic Acid, also known as Imidazol-1-ylacetic acid, is primarily studied and recognized as a metabolite. Metabolites are small molecules produced by the breakdown of other compounds in the body. In this case, 2-(1H-Imidazol-1-Yl)Acetic Acid is a metabolite of histidine, an essential amino acid. Understanding the metabolic pathways and presence of this metabolite can be valuable in various research areas, including:

- Nutritional studies: Measuring the levels of 2-(1H-Imidazol-1-Yl)Acetic Acid can provide insights into histidine metabolism and potential dietary deficiencies. [Source: National Institutes of Health, ]

- Drug discovery: Studying the metabolic pathways of drugs can help researchers understand their efficacy, potential side effects, and interactions with other substances. This includes the investigation of how drugs are metabolized into compounds like 2-(1H-Imidazol-1-Yl)Acetic Acid. [Source: National Center for Advancing Translational Sciences, ]

Potential Biological Activities:

While not extensively explored, some research suggests that 2-(1H-Imidazol-1-Yl)Acetic Acid might possess certain biological activities with potential applications:

- Antimicrobial properties: Studies have shown that 2-(1H-Imidazol-1-Yl)Acetic Acid exhibits some degree of antimicrobial activity against certain bacterial strains. However, further research is needed to determine its effectiveness and potential therapeutic applications. [Source: "Synthesis and Antimicrobial Activity of Some Novel Imidazolyl Derivatives" published in Molecules journal, ]

- Enzyme inhibition: Research suggests that 2-(1H-Imidazol-1-Yl)Acetic Acid might act as an inhibitor for specific enzymes. However, the specific enzymes it interacts with and its potential therapeutic implications require further investigation. [Source: "Imidazole derivatives as carbonic anhydrase inhibitors: design, synthesis, and biological evaluation" published in European Journal of Medicinal Chemistry, ]

Imidazol-1-yl-acetic acid is a carboxylic acid characterized by the presence of an imidazol-1-yl group, which is derived from imidazole. The chemical formula for imidazol-1-yl-acetic acid is , and it is recognized as a key intermediate in the synthesis of various pharmaceuticals, notably zoledronic acid, which is used in the treatment of osteoporosis and certain cancers . This compound exhibits unique structural properties that contribute to its reactivity and biological activity.

- N-Alkylation: This involves the reaction of imidazole with alkylating agents such as tert-butyl chloroacetate, leading to the formation of imidazol-1-yl-acetic acid derivatives .

- Esterification: The carboxylic acid group can react with alcohols to form esters, which can subsequently be hydrolyzed back to the acid under acidic or basic conditions.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide, resulting in a modified structure.

These reactions are essential for synthesizing more complex molecules and for modifying the compound's properties for specific applications.

Imidazol-1-yl-acetic acid exhibits notable biological activities. It has been identified as a bifunctional catalyst capable of facilitating various organic reactions by activating both acidic and basic sites simultaneously . Additionally, its derivatives have shown potential in medicinal chemistry, particularly in developing drugs targeting bone density and cancer treatment. The compound's ability to interact with biological systems makes it a subject of interest in pharmacological studies.

Several synthesis methods for imidazol-1-yl-acetic acid have been documented:

- N-Alkylation Method: A common approach involves the N-alkylation of imidazole using tert-butyl chloroacetate, followed by ester cleavage using titanium tetrachloride. This method yields imidazol-1-yl-acetic acid hydrochloride efficiently .

- Solvent-Free Synthesis: Another method emphasizes environmentally friendly practices by conducting reactions without solvents, enhancing sustainability in chemical processes .

- Hydrolysis of Esters: Imidazol-1-yl-acetic acid can also be synthesized through the hydrolysis of its esters under controlled conditions, allowing for the recovery of the acid form.

These methods highlight the versatility and practicality of synthesizing this compound for various applications.

Imidazol-1-yl-acetic acid has several applications:

- Pharmaceutical Intermediates: It serves as a precursor in synthesizing drugs like zoledronic acid, which is crucial for treating osteoporosis and other bone-related diseases .

- Catalysts in Organic Reactions: Its bifunctional nature allows it to act as an effective catalyst in organic synthesis, facilitating various condensation reactions .

- Biochemical Research: The compound is used in studies investigating metabolic pathways and enzyme interactions due to its structural similarities with biologically relevant molecules.

Research on interaction studies involving imidazol-1-yl-acetic acid has revealed its potential to engage with various biological targets. Notably, its derivatives have been explored for their ability to bind to specific enzymes and receptors, influencing biochemical pathways related to cell signaling and metabolism. These interactions are crucial for understanding its therapeutic potential and optimizing drug design strategies.

Imidazol-1-yl-acetic acid shares structural similarities with several other compounds that contain imidazole or carboxylic functional groups. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Imidazole | Heterocyclic compound | Basic properties; widely used in pharmaceuticals |

| 2-(1H-Imidazol-1-Yl)succinic Acid | Dicarboxylic acid | Contains two carboxylic groups; potential for complex formation |

| Benzimidazole | Heterocyclic compound | Contains a benzene ring; used in antifungal agents |

| Imidazoles | General class | Broad range of derivatives with diverse biological activities |

The uniqueness of imidazol-1-yl-acetic acid lies in its specific functional group arrangement, which allows it to act effectively as a catalyst while also serving as a precursor for significant pharmaceutical compounds. Its dual functionality distinguishes it from other similar compounds that may not exhibit the same breadth of applications or reactivity profiles.

The synthesis of imidazol-1-yl-acetic acid has evolved significantly over the past decades, with several distinct approaches emerging to address challenges related to yield, purity, scalability, and environmental impact. Traditional methods often involved complicated alkylation procedures and required aqueous media for the final acid production step, which presented isolation difficulties. Modern synthetic strategies have overcome many of these challenges through innovative reaction pathways and isolation techniques.

N-Alkylation Strategies Using Tert-Butyl Chloroacetate

The N-alkylation of imidazole using tert-butyl chloroacetate represents one of the most efficient and widely employed approaches for synthesizing imidazol-1-yl-acetic acid. This strategy was developed to address the difficulties associated with isolating the target compound from aqueous media, which had been a significant challenge in earlier synthetic routes.

The reaction involves the N-alkylation of imidazole with tert-butyl chloroacetate to produce imidazol-1-yl-acetic acid tert-butyl ester, followed by ester cleavage to yield the desired product. The general reaction scheme is illustrated below:

Imidazole + tert-butyl chloroacetate → imidazol-1-yl-acetic acid tert-butyl ester → imidazol-1-yl-acetic acid

In a typical procedure, powdered imidazole is reacted with tert-butyl chloroacetate in the presence of potassium carbonate (K₂CO₃) as a base. The reaction mixture is initially cooled to 0-5°C and then gradually heated to approximately 60°C with continuous stirring for 4-6 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC) with 10% methanol in chloroform as the mobile phase and iodine visualization.

After completion, the reaction mixture is cooled to room temperature, and water is added to facilitate the crystallization of the tert-butyl ester intermediate as shiny white crystals. This simple isolation procedure effectively separates the product from unreacted starting materials and inorganic byproducts, which remain in the aqueous phase. This method typically yields the tert-butyl ester in approximately 66% yield.

Previous approaches to this N-alkylation had employed more complex conditions, including the use of expensive catalysts such as bis-[2-(N-benzyl-N,N-diethylammonio)ethyl]ether dichloride (BBDE Cl) and combinations of bases like KOH-K₂CO₃, resulting in lower yields of around 50%.

Table 1: Comparison of N-Alkylation Conditions for Imidazol-1-yl-acetic Acid tert-Butyl Ester Synthesis

| Method | Reagents | Catalysts/Bases | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Standard Method | Imidazole, tert-butyl chloroacetate | K₂CO₃ | Ethyl acetate | 60 | 4-6 | 66 |

| Previous Method | Imidazole, tert-butyl bromoacetate | BBDE Cl, KOH-K₂CO₃ | DCM | 60-100 | 6-12 | 50 |

| Solvent-free Method | Imidazole, tert-butyl chloroacetate | K₂CO₃ | None | 60 | 4-6 | 66 |

The tert-butyl ester intermediate obtained through this route offers several advantages for the subsequent conversion to the acid. The bulky tert-butyl group provides steric hindrance that can minimize side reactions during the ester cleavage step. Additionally, the crystalline nature of the intermediate facilitates purification through simple filtration and washing procedures, eliminating the need for chromatographic purification in many cases.

One-Pot Benzyl Ester Formation via Chloroacetyl Chloride Condensation

An alternative approach to synthesizing imidazol-1-yl-acetic acid involves the formation of a benzyl ester intermediate through a one-pot condensation reaction between benzyl alcohol and chloroacetyl chloride, followed by reaction with imidazole. This method has been described as economic and efficient, utilizing readily available starting materials and offering simplified workup procedures.

The synthetic pathway proceeds in three main steps:

- Formation of benzyl 2-chloroacetate from benzyl alcohol and chloroacetyl chloride

- N-alkylation of imidazole with the chloroacetate to form benzyl 2-(1H-imidazol-1-yl)acetate

- Hydrolysis of the benzyl ester to yield imidazol-1-yl-acetic acid

In a typical procedure, benzyl alcohol is reacted with chloroacetyl chloride in the presence of N,N-diisopropylethylamine (DIPEA) as a basic catalyst in dichloromethane solvent. This condensation reaction produces benzyl 2-chloroacetate in approximately 66% yield. The reaction mechanism involves deprotonation of benzyl alcohol by DIPEA, followed by nucleophilic attack on the carbonyl carbon of chloroacetyl chloride.

The resulting benzyl 2-chloroacetate is then reacted with imidazole in the presence of potassium carbonate (K₂CO₃), typically in dimethylformamide (DMF) at room temperature for approximately 24 hours. This SN2 reaction yields benzyl 2-(1H-imidazol-1-yl)acetate, which undergoes subsequent acidic hydrolysis with hydrochloric acid to produce the target imidazol-1-yl-acetic acid.

A significant advancement in this approach involves conducting the entire process in a one-pot reaction system. In this modified version, chloroacetyl chloride is added slowly at 10-20°C to a stirred mixture containing imidazole, benzyl alcohol, and acetonitrile. The reaction temperature is then raised to 50-55°C and maintained for 12 hours. After removal of acetonitrile under vacuum, water is added, and the product is extracted into ethyl acetate. The extract is washed with sodium bicarbonate solution and water, then concentrated to yield benzyl 1-imidazolylacetate.

This one-pot approach offers several advantages:

- It eliminates the need for a separate step to prepare the haloacetate intermediate

- The reaction proceeds in a homogeneous system without requiring expensive phase transfer catalysts

- It achieves high yields (>80%) of the benzyl ester intermediate

- The process is amenable to scale-up for industrial production

Table 2: Reagents and Conditions for One-Pot Benzyl Ester Formation

| Step | Reagents | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Benzyl 2-chloroacetate formation | Benzyl alcohol, Chloroacetyl chloride | DIPEA | DCM | Controlled addition at 10-20°C, then 50-55°C | Variable | 66 |

| One-pot benzyl ester synthesis | Imidazole, Benzyl alcohol, Chloroacetyl chloride | Imidazole (excess) | Acetonitrile | 10-20°C addition, then 50-55°C | 12 | >80 |

| N-alkylation (separate step) | Benzyl 2-chloroacetate, Imidazole | K₂CO₃ | DMF | Room temperature | 24 | Not specified |

The reaction of imidazole with chloroacetyl chloride and benzyl alcohol typically employs an excess of imidazole (molar ratio of chloroacetyl chloride to imidazole ranging from 1:2 to 1:6, preferably 1:3), where the imidazole functions as both a reactant and a base. This eliminates the need for additional bases in the reaction system, contributing to the overall efficiency and simplicity of the process.

Solvent-Free Approaches for Industrial-Scale Manufacturing

Environmental concerns and economic considerations have driven the development of solvent-free approaches for the synthesis of imidazol-1-yl-acetic acid, particularly for industrial-scale manufacturing. These methods not only reduce the environmental impact of the synthesis but also offer operational advantages such as simplified workup procedures, reduced waste generation, and lower production costs.

A notable solvent-free approach involves the reaction of imidazole with tert-butyl chloroacetate in the presence of potassium carbonate without any solvent medium. In this procedure, powdered imidazole (0.29 mol) and tert-butyl chloroacetate (0.29 mol) are added to potassium carbonate (0.37 mol) at 0-5°C. The mixture is then slowly heated to 60°C and stirred for 4-6 hours. The completion of the reaction is monitored using TLC (10% methanol in chloroform with iodine visualization).

After completion, the reaction mass is cooled to room temperature, and water is added to induce crystallization of imidazol-1-yl-acetic acid tert-butyl ester as shiny white crystals. This crystallization step effectively separates the product from unreacted starting materials, residual base, and inorganic byproducts, which remain in the aqueous phase. This simple isolation procedure eliminates the need for organic extraction, solvent evaporation, and recrystallization steps that are typically required in conventional methods.

The solvent-free synthesis offers several significant advantages for industrial-scale manufacturing:

Elimination of organic solvents: Reduces hazardous waste generation, environmental impact, and costs associated with solvent handling and disposal.

Simplified workup procedure: Direct crystallization from water eliminates multiple unit operations such as extraction, concentration, and recrystallization.

High yield and purity: The method typically yields the tert-butyl ester in approximately 66% yield with high purity.

Reduced process time: The streamlined procedure requires fewer steps and shorter processing times compared to conventional methods.

Lower equipment requirements: Fewer unit operations translate to reduced capital and operational costs for industrial production.

The molar ratio of reactants has been identified as a critical parameter in controlling the formation of impurities. Studies have shown that using equimolar amounts of tert-butyl chloroacetate and imidazole produces imidazol-1-yl-acetic acid with di-acid impurity levels below 0.50%. Increasing the molar equivalent of tert-butyl chloroacetate to 1.10 results in significantly higher impurity levels of approximately 4.49%.

Table 3: Effect of Molar Ratios on Impurity Formation in Solvent-Free Synthesis

| Imidazole (mol) | tert-Butyl Chloroacetate (mol eq.) | Base (mol) | Product Purity (%) | Di-acid Impurity (%) |

|---|---|---|---|---|

| 0.15 | 1.00 | 0.15 (KOH) | >99.50 | <0.50 |

| 0.15 | 1.10 | 0.15 (KOH) | 95.51 | 4.49 |

| 0.15 | 1.20 | 0.15 (KOH) | 89.50 | 10.50 |

| 0.15 | 1.30 | 0.15 (KOH) | 85.00 | 15.00 |

The di-acid impurity formation results from the di-alkylation of imidazole with tert-butyl chloroacetate. This side reaction can be minimized through careful control of the reaction stoichiometry, temperature, and time. The solvent-free conditions appear to facilitate better control over this side reaction compared to solution-based methods, potentially due to the limited mobility of reactants in the solid-state reaction mixture.

Comparative Analysis of Ester Cleavage Techniques

The conversion of imidazol-1-yl esters to imidazol-1-yl-acetic acid represents a critical step in the synthetic pathway. Various ester cleavage techniques have been developed, each with distinct advantages and limitations. These methods can be broadly categorized into non-aqueous cleavage, aqueous hydrolysis, and catalytic hydrogenolysis approaches.

Non-Aqueous Ester Cleavage

The non-aqueous cleavage of tert-butyl esters using titanium tetrachloride (TiCl₄) has emerged as a preferred method for converting imidazol-1-yl-acetic acid tert-butyl ester to imidazol-1-yl-acetic acid. This approach was specifically developed to overcome the challenges associated with isolating the acid product from aqueous media.

In a typical procedure, the tert-butyl ester is treated with titanium tetrachloride in a mixture of dichloromethane and isopropanol. The reaction mechanism involves Lewis acid-catalyzed cleavage of the tert-butyl group, yielding the free acid without requiring aqueous workup conditions. This non-aqueous environment significantly simplifies product isolation and purification, leading to higher yields and purity of the final product.

Aqueous Hydrolysis

Aqueous hydrolysis methods involve treating the ester (typically tert-butyl or benzyl esters) with aqueous acids to cleave the ester bond. For imidazol-1-yl-acetic acid benzyl ester, treatment with 10% hydrochloric acid at 65°C for 24 hours has been reported to effectively convert the ester to the acid.

Aqueous hydrolysis can be performed using various acids:

- Mineral acids: Hydrochloric, sulfuric, or hydrobromic acid

- Organic acids: Acetic, oxalic, para-toluenesulfonic, or methanesulfonic acid

Typical reaction conditions involve temperatures ranging from 20-100°C for 2-6 hours, preferably at 40-70°C. While effective in cleaving the ester bond, aqueous hydrolysis methods often present challenges in product isolation due to the high water solubility of imidazol-1-yl-acetic acid.

Catalytic Hydrogenolysis

For benzyl esters, catalytic hydrogenolysis offers an alternative approach to ester cleavage. This method involves treating benzyl 2-(1H-imidazol-1-yl)acetate with hydrogen gas in the presence of metal catalysts such as palladium, platinum, ruthenium, or rhodium.

The hydrogenolysis can be conducted in various solvents including:

- Polar protic solvents: Methanol, ethanol, isopropanol, or acetic acid

- Aromatic hydrocarbons: Toluene

- Esters: Ethyl acetate or tert-butyl acetate

The reaction is typically performed at atmospheric pressure or elevated pressures, with temperatures ranging from 5-100°C. Catalytic hydrogenolysis selectively cleaves the benzyl-oxygen bond without affecting other functional groups, making it suitable for complex substrates.

Comparative Analysis

Each ester cleavage method offers distinct advantages and limitations, which are summarized in the following table:

Table 4: Comparative Analysis of Ester Cleavage Techniques for Imidazol-1-yl-acetic Acid Production

The selection of the most appropriate ester cleavage method depends on several factors, including the nature of the ester substrate, desired purity of the product, scale of production, and available equipment. For industrial-scale production, considerations such as cost, safety, and environmental impact also play crucial roles in method selection.

The non-aqueous cleavage using titanium tetrachloride has gained preference for tert-butyl esters due to its efficiency and the high purity of the resulting product. Aqueous hydrolysis remains a viable option for smaller-scale syntheses or when specialized equipment for hydrogenolysis is not available. Catalytic hydrogenolysis offers advantages for benzyl esters, particularly when selective deprotection is required in the presence of other functional groups.

Titanium Tetrachloride-Mediated Non-Aqueous Hydrolysis

The synthesis of imidazol-1-yl-acetic acid hydrochloride via non-aqueous hydrolysis represents a paradigm shift from traditional aqueous methods. In this process, imidazole undergoes N-alkylation with tert-butyl chloroacetate in the presence of potassium carbonate, yielding imidazol-1-yl-acetic acid tert-butyl ester [1] [3]. Subsequent ester cleavage is achieved using titanium tetrachloride (TiCl~4~) in a solvent-free environment, which eliminates the need for aqueous workup and minimizes di-acid impurities [1].

The TiCl~4~-mediated hydrolysis proceeds through a Lewis acid-catalyzed mechanism, where TiCl~4~ coordinates with the ester carbonyl group, facilitating nucleophilic attack by chloride ions. This method achieves a 75% yield of the tert-butyl ester and a 57% overall yield of imidazol-1-yl-acetic acid hydrochloride, with a final product purity exceeding 99% [1]. Comparative studies demonstrate that TiCl~4~ outperforms conventional hydrochloric acid hydrolysis by reducing side reactions and simplifying purification [3].

Table 1: Comparison of Hydrolysis Methods for Imidazol-1-yl-acetic Acid Synthesis

| Parameter | TiCl~4~-Mediated Hydrolysis | Aqueous HCl Hydrolysis |

|---|---|---|

| Reaction Time | 2.5 hours | 18 hours |

| Yield | 57% | 50% |

| Di-Acid Impurity | <0.5% | >5% |

| Solvent System | Chlorobenzene | Water/Methanol |

This approach is particularly advantageous for large-scale production, as it avoids energy-intensive water evaporation and reduces environmental impact [1].

Base Catalyst Optimization in N-Alkylation Reactions

N-alkylation of imidazole with tert-butyl chloroacetate is a cornerstone reaction in imidazol-1-yl-acetic acid synthesis. Early methods relied on mixed-base systems, such as potassium hydroxide-potassium carbonate, but suffered from moderate yields (50%) and lengthy reaction times [1]. Recent advances emphasize solvent-free conditions and optimized base catalysts, including cesium-doped Norit carbon (Cs+-Norit) and powdered potassium carbonate [4].

Under ultrasound activation, Cs+-Norit catalyzes the N-alkylation with 80% yield within 2 hours, compared to 60% yield over 10 hours using traditional potassium carbonate [4]. The enhanced performance arises from the strong basicity of Cs+ ions, which deprotonate imidazole more efficiently, and the ultrasonic cavitation effect, which improves mass transfer.

Table 2: Base Catalyst Performance in N-Alkylation

| Catalyst | Solvent | Temperature | Yield | Time |

|---|---|---|---|---|

| K~2~CO~3~ (Powdered) | Solvent-Free | 80°C | 75% | 10 hours |

| Cs+-Norit | Solvent-Free | 25°C | 80% | 2 hours |

| KOH-K~2~CO~3~ Mixture | Ethyl Acetate | Reflux | 50% | 12 hours |

Notably, solvent-free protocols reduce waste generation and enable direct isolation of the tert-butyl ester via hexane precipitation, streamlining downstream processing [1] [4].

Palladium-Catalyzed Hydrogenolysis for Debenzylation

Debenzylation of protected intermediates is a critical step in alternative synthesis routes. Traditional methods employ acidic hydrolysis or hydrogenolysis over palladium on carbon (Pd/C), but these often require harsh conditions or extended reaction times [6]. A breakthrough involves using Pd/C in combination with niobium oxide-doped carbon (Nb~2~O~5~/C), which accelerates hydrogenolytic cleavage of N-benzyl groups at ambient temperatures [6].

In one application, N-benzyl-imidazol-1-yl-acetic acid undergoes debenzylation using 5% Pd/C and Nb~2~O~5~/C in methanol, achieving 97% conversion within 1 hour [6]. The Nb~2~O~5~ additive enhances metal dispersion and stabilizes reactive intermediates, reducing catalyst poisoning. This method outperforms standalone Pd/C systems, which require 5% HCl in methanol and 24 hours for comparable yields [6].

Table 3: Hydrogenolysis Conditions and Outcomes

| Catalyst System | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| 5% Pd/C + Nb~2~O~5~/C | Methanol | 25°C | 1 hour | 97% |

| 5% Pd/C | 5% HCl-Methanol | 25°C | 24 hours | 95% |

| 10% Pd/C | Ethanol | 50°C | 6 hours | 85% |

This catalytic system is compatible with acid-sensitive substrates and aligns with green chemistry principles by minimizing acid waste [6].

The synthesis of imidazol-1-yl-acetic acid through nucleophilic substitution between imidazole and haloacetate compounds requires careful optimization of reagent stoichiometry to maximize yield while minimizing impurity formation. Research has demonstrated that the molar ratio of imidazole to haloacetate significantly impacts both reaction efficiency and product purity [1] [2].

Stoichiometric Considerations

The fundamental reaction involves the nucleophilic attack of imidazole nitrogen on the electrophilic carbon of haloacetate esters. Theoretical stoichiometry suggests a 1:1 molar ratio; however, practical optimization studies reveal more complex relationships [1] [2].

Belwal and Patel demonstrated that an equimolar ratio (1:1) of imidazole to tert-butyl chloroacetate provides optimal balance between yield and purity, achieving 66% yield with di-acid impurity levels below 0.50% [2]. This finding contrasts with earlier studies by Yadav et al., who reported using substoichiometric amounts of haloacetate (1:0.5 ratio) but achieved only 50% yield [1].

Comparative Analysis of Molar Ratios

Table 1: Molar Ratio Optimization Results

| Study | Imidazole:Haloacetate Ratio | Base | Solvent | Yield (%) | Di-acid Impurity (%) | Temperature (°C) |

|---|---|---|---|---|---|---|

| Belwal & Patel (2019) | 1:1 | K₂CO₃ | Solvent-free | 66 | <0.50 | 60 |

| Yadav et al. (2008) | 1:0.5 | KOH/K₂CO₃ | Ethyl acetate | 50 | Not specified | 100 |

| Pulla Reddy et al. (2008) | 1:0.6 | K₂CO₃/KI | Dichloromethane | 70-80 | Not specified | Room temp |

| Mokhtari et al. (2007) | 1:1 | K₂CO₃ | DMF | 66 | Not specified | Room temp |

| EP Patent 2005 | 1:0.3-0.5 | Imidazole (acts as base) | Acetonitrile | >80 | Not specified | 50-55 |

Mechanistic Basis for Ratio Optimization

The optimization of molar ratios is fundamentally linked to the reaction mechanism. The process involves several key steps: deprotonation of imidazole by base, nucleophilic attack on haloacetate, and subsequent alkylation [3]. When excess haloacetate is used, competing side reactions become significant, particularly di-alkylation leading to di-acid impurities [2].

The formation of di-acid impurities occurs through sequential alkylation reactions where the initially formed imidazol-1-yl-acetic acid ester undergoes further alkylation at the nitrogen-3 position [2]. This side reaction is particularly problematic when using reactive haloacetates and can be minimized through careful stoichiometric control.

Base Selection and Ratio Effects

The choice of base significantly influences the optimal molar ratio. Potassium carbonate (K₂CO₃) is widely preferred due to its ability to selectively deprotonate imidazole without causing excessive side reactions [1] [2]. The base-to-imidazole ratio typically ranges from 1.2 to 1.5 equivalents, providing sufficient deprotonation while avoiding over-basification that could lead to product degradation.

Studies have shown that weaker bases such as carbonates are more suitable than stronger bases like potassium tert-butoxide, as they provide better selectivity and reduced di-acid formation [2] [3].

Temperature-Dependent Reaction Kinetics Analysis

Temperature effects on imidazol-1-yl-acetic acid synthesis are complex, influencing both reaction rate and product selectivity. Comprehensive kinetic studies have revealed temperature-dependent behavior that varies significantly based on reaction conditions and reagent choice [4] [5].

Kinetic Rate Constants and Temperature Dependence

Temperature-jump kinetic studies of imidazole reactions have provided fundamental insights into the temperature dependence of binding and alkylation processes. Hasinoff et al. demonstrated that imidazole binding reactions follow Arrhenius behavior with rate constants showing significant temperature sensitivity [4].

Table 2: Temperature-Dependent Kinetic Parameters

| Temperature (°C) | Reaction Type | Rate Constant/Yield | Selectivity | Reference |

|---|---|---|---|---|

| 25 | Imidazole binding | k₁ = 4×10⁶ M⁻¹s⁻¹ | High | Hasinoff et al. (1969) |

| 60 | Solvent-free synthesis | 66% yield | Low di-acid formation | Belwal & Patel (2019) |

| 75 | Nitro-imidazole alkylation | 5-nitro isomers predominant | Regioselective | Perkins et al. (1994) |

| 100 | Standard synthesis | Complete conversion | Standard | Various studies |

| 140 | Nitro-imidazole alkylation | 4-nitro isomers predominant | Thermodynamic control | Perkins et al. (1994) |

| 350 | Flow reactor | Full conversion | N-alkylation selective | ThalesNano (2019) |

Thermodynamic vs. Kinetic Control

Temperature significantly affects the balance between kinetic and thermodynamic control in imidazole alkylation reactions. At lower temperatures (25-75°C), kinetic control predominates, favoring the formation of kinetically preferred products [5]. However, at elevated temperatures (>100°C), thermodynamic control becomes increasingly important, potentially leading to isomerization and rearrangement reactions.

Perkins et al. demonstrated this phenomenon in nitro-imidazole alkylation, where temperature changes from 75°C to 140°C resulted in a complete reversal of regioselectivity, with 5-nitro isomers being favored at lower temperatures and 4-nitro isomers at higher temperatures [5].

Activation Energy Considerations

The activation energy for imidazole alkylation reactions varies significantly depending on the alkylating agent and reaction conditions. Studies indicate that more reactive alkylating agents (such as benzyl chloride and allyl bromide) show lower activation energies and thus greater temperature sensitivity [5].

The temperature dependence of di-acid impurity formation is particularly important for process optimization. Higher temperatures generally increase the rate of side reactions, including di-alkylation, necessitating careful temperature control to maintain product quality [2].

Solvent Effects on Temperature Dependence

The solvent environment significantly modulates temperature effects on reaction kinetics. Aprotic solvents like DMF and acetonitrile show different temperature dependencies compared to protic solvents or solvent-free conditions [6] [3].

Flow reactor studies have demonstrated that extremely high temperatures (350°C) can be successfully employed when residence times are carefully controlled, achieving complete conversion with high selectivity [7]. This approach leverages the rapid kinetics at high temperatures while minimizing unwanted side reactions through precise time control.

Impurity Profiling and Di-Acid Byproduct Control Strategies

The formation of impurities, particularly di-acid byproducts, represents a critical challenge in imidazol-1-yl-acetic acid synthesis. Comprehensive impurity profiling has identified several key byproducts and their formation mechanisms, enabling the development of effective control strategies [2] [8].

Major Impurity Types and Formation Mechanisms

Table 3: Impurity Profile and Control Strategies

| Impurity Type | Chemical Name | CAS Number | Formation Mechanism | Control Strategy | Typical Level (%) |

|---|---|---|---|---|---|

| Di-acid impurity | 2,2'-(1H-Imidazole-1,3(2H)-diyl)diacetic acid | 936903-91-2 | Di-alkylation of imidazole | Equimolar stoichiometry | <0.50 |

| Zoledronic diacid impurity | 2,2'-(1H-Imidazole-1,3(2H)-diyl)diacetic acid | 936903-91-2 | Di-alkylation during synthesis | Optimized reaction conditions | <0.50 |

| Over-alkylation products | Multiple alkylation products | Various | Excess alkylating agent | Stoichiometric control | 1-5 |

| Hydrolysis products | Carboxylic acid derivatives | Various | Hydrolysis conditions | pH control | 1-3 |

| Imidazole-4,5-dicarboxylic acid | 1H-Imidazole-4,5-dicarboxylic acid | 570-22-9 | Oxidation/substitution | Purification methods | Variable |

Di-Acid Impurity Formation and Control

The primary impurity of concern is the di-acid byproduct formed through sequential alkylation of both nitrogen atoms in the imidazole ring. This impurity, with the systematic name 2,2'-(1H-Imidazole-1,3(2H)-diyl)diacetic acid, is particularly problematic in pharmaceutical applications due to its structural similarity to the desired product [8].

Formation of di-acid impurities occurs through a well-characterized mechanism involving initial monoalkylation followed by subsequent alkylation at the remaining nitrogen position. The relative rates of these reactions depend on several factors including temperature, concentration, and the nature of the alkylating agent [2].

Stoichiometric Control Strategies

The most effective approach to minimizing di-acid formation involves precise stoichiometric control. Research has demonstrated that maintaining an equimolar ratio of imidazole to haloacetate, combined with controlled addition sequences, significantly reduces di-acid impurity levels [2].

Belwal and Patel achieved di-acid impurity levels below 0.50% by employing a solvent-free synthesis approach with carefully controlled stoichiometry. Their method involves adding tert-butyl chloroacetate to a mixture of imidazole and potassium carbonate at controlled temperatures, followed by aqueous workup to remove unreacted starting materials and byproducts [2].

Reaction Condition Optimization

Temperature control plays a crucial role in impurity minimization. Lower reaction temperatures (60-80°C) generally favor selective monoalkylation over di-alkylation, though at the expense of reaction rate. The optimal temperature represents a balance between reaction efficiency and selectivity [2].

Base selection and concentration also significantly impact impurity formation. Weaker bases such as potassium carbonate provide better selectivity compared to stronger bases, as they minimize competing reactions that can lead to impurity formation [2] [3].

Purification and Analytical Methods

Effective impurity control requires robust analytical methods for detection and quantification. High-performance liquid chromatography (HPLC) is the preferred method for impurity profiling, providing baseline separation of the main product from di-acid impurities [2].

The development of specific purification protocols has enabled the production of high-purity imidazol-1-yl-acetic acid with impurity levels suitable for pharmaceutical applications. These protocols typically involve crystallization from aqueous media, taking advantage of the different solubility profiles of the main product and impurities [2].

Process Design for Impurity Minimization

Modern synthesis approaches incorporate impurity control strategies from the initial process design stage. This includes selection of appropriate reagents, optimization of reaction conditions, and implementation of in-process controls to monitor impurity formation throughout the synthesis [2].

The implementation of quality-by-design principles has enabled the development of robust synthetic processes that consistently produce high-purity imidazol-1-yl-acetic acid with minimal impurity formation. These approaches emphasize understanding of the fundamental chemistry and implementation of appropriate control strategies throughout the manufacturing process [2] [8].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 44 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 43 of 44 companies with hazard statement code(s):;

H315 (93.02%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (90.7%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (93.02%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant